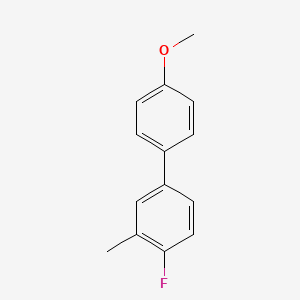

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene

描述

Chemical Identity and Nomenclature

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene possesses a well-defined chemical identity with multiple systematic naming conventions that reflect its structural complexity. The compound is registered under Chemical Abstracts Service number 67531-80-0, providing a unique identifier for chemical databases and regulatory documentation. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound can be systematically named as this compound, which directly describes the substitution pattern on the aromatic rings.

The compound exhibits several synonymous names that reflect different approaches to its nomenclature. These include 4-fluoro-4'-methoxy-3-methyl-1,1'-biphenyl and 1,1'-biphenyl, 4-fluoro-4'-methoxy-3-methyl-, which emphasize the biphenyl connectivity and substitution patterns. The molecular formula C14H13FO indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 216.25 daltons.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 67531-80-0 |

| Molecular Formula | C14H13FO |

| Molecular Weight | 216.25 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Names | 4-fluoro-4'-methoxy-3-methyl-1,1'-biphenyl |

The nomenclature complexity reflects the compound's position within the broader category of substituted biphenyls, where multiple functional groups create opportunities for diverse naming conventions based on different structural perspectives.

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry, within which this compound finds its scientific foundation, traces its origins to the nineteenth century when Alexander Borodin first synthesized organofluorine compounds through nucleophilic replacement reactions in 1862. This pioneering work established the fundamental principles of halogen exchange that continue to influence modern fluorochemical synthesis, including the preparation of fluorinated biphenyl derivatives.

The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. Formation of aryl carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved characterization by Lenz in 1877. These early developments established the theoretical framework for understanding fluorine incorporation into aromatic systems, which directly applies to compounds like this compound.

Significant advancement in organofluorine chemistry occurred during World War II, when the Manhattan project necessitated the development of materials capable of withstanding uranium hexafluoride exposure. This period witnessed the first large-scale production of fluorine and the development of fluorocarbons that possessed remarkable chemical resistance properties. The wartime research established many of the synthetic methodologies and understanding of fluorine chemistry that enable the modern synthesis of complex fluorinated aromatic compounds.

The Schiemann reaction, discovered in 1927, provided a crucial methodology for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid. This reaction remains relevant to modern synthetic approaches for preparing fluoroaromatic compounds and represents a foundational technique in the synthetic toolbox for compounds similar to this compound. Additionally, Gottlieb's 1936 report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride established another important synthetic pathway for fluoroarene synthesis.

Significance in Fluorinated Biphenyl Research

Fluorinated biphenyl compounds, including this compound, have progressively achieved considerable significance across multiple fields of chemistry, particularly in medicinal chemistry, materials science, and catalysis. The incorporation of fluorine atoms into biphenyl frameworks fundamentally alters electronic distribution and reactivity patterns, leading to enhanced chemical and biological stability that makes these compounds valuable for diverse applications.

Recent research has demonstrated the successful synthesis of novel difluorinated biphenyl compounds through palladium-catalyzed Suzuki-Miyaura coupling reactions, achieving excellent yields averaging seventy-eight percent. These synthetic advances highlight the continuing evolution of methodologies for preparing fluorinated biphenyl derivatives and demonstrate the sustained research interest in this compound class. The development of efficient synthetic routes enables broader investigation of structure-activity relationships and facilitates the exploration of new applications.

In materials science applications, fluorinated biphenyl compounds exhibit outstanding stability of the fluorine-carbon bond, low polarizability, and small fluorine atomic size, which collectively result in weak intermolecular dispersion interactions. These properties make fluorinated biphenyls valuable for applications in liquid crystal displays, organic solar cells, dye-sensitized solar cells, molecular wires in diodes, and photoluminescence substances. The specific substitution pattern in this compound provides unique electronic characteristics that contribute to its potential utility in these technological applications.

The Suzuki-Miyaura reaction has emerged as one of the most extensively utilized processes for synthesizing biphenyl derivatives, primarily due to the ease of handling and non-hazardous nature of boronic acid reagents. This synthetic approach has enabled the preparation of numerous fluorinated biphenyl compounds, including those with substitution patterns similar to this compound, facilitating systematic studies of structure-property relationships within this compound class.

| Research Application | Significance |

|---|---|

| Medicinal Chemistry | Enhanced drug-receptor interactions and lipophilicity |

| Materials Science | Liquid crystal displays and organic electronics |

| Catalysis | Stable and selective catalytic systems |

| Synthesis | Suzuki-Miyaura coupling methodologies |

The significance of fluorinated biphenyl research extends to understanding fundamental aspects of molecular conformation and intermolecular interactions, as these compounds exhibit unique conformational properties that influence their physical and chemical behavior.

Basic Structural Features

This compound exhibits distinctive structural features that arise from the combination of fluorine, methoxy, and methyl substituents on a biphenyl framework. The compound consists of two phenyl rings connected through a single carbon-carbon bond, with specific substitution patterns that influence both electronic properties and conformational behavior.

The fluorine atom, positioned at the ortho position relative to the biphenyl linkage, introduces significant electronic effects due to its high electronegativity and small atomic size. Fluorine substitution fundamentally alters the electronic distribution within the aromatic system, affecting both intramolecular bonding patterns and intermolecular interactions. The methoxy group on the second phenyl ring provides electron-donating character that counterbalances the electron-withdrawing nature of the fluorine substituent, creating a balanced electronic system.

The methyl group at the ortho position relative to the biphenyl connection introduces steric considerations that influence the conformational preferences of the molecule. Substituted biphenyls typically adopt non-planar conformations due to steric crowding between ortho substituents, and the presence of both fluorine and methyl groups in ortho positions affects the dihedral angle between the phenyl rings. This conformational behavior is crucial for understanding the compound's physical properties and potential applications.

Biphenyl derivatives generally exhibit conformational enantiomorphism, where the molecule can exist in chiral conformations that rapidly interconvert through rotation about the connecting single bond. The specific substitution pattern in this compound influences the energy barriers associated with this conformational interconversion, potentially affecting the compound's behavior in different chemical environments.

| Structural Feature | Characteristic |

|---|---|

| Biphenyl Framework | Two connected phenyl rings |

| Fluorine Substitution | Ortho position, electron-withdrawing |

| Methoxy Group | Para position on second ring, electron-donating |

| Methyl Group | Ortho position, steric influence |

| Conformational Behavior | Non-planar, dynamic interconversion |

The combination of these structural elements creates a compound with unique electronic and steric properties that distinguish it from simpler biphenyl derivatives and contribute to its potential utility in various research applications. The specific arrangement of substituents provides opportunities for fine-tuning electronic properties while maintaining the fundamental biphenyl connectivity that underlies many important chemical and materials applications.

属性

IUPAC Name |

1-fluoro-4-(4-methoxyphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWLSLUQIKPHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613462 | |

| Record name | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-80-0 | |

| Record name | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Route to Fluoro-Methylbenzoic Acid Intermediates

A key intermediate in the synthesis is 4-fluoro-2-methylbenzoic acid, which can be prepared by Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride under Lewis acid catalysis (e.g., anhydrous aluminum trichloride). This reaction yields ortho- and para-ketone isomers, which upon alkaline hydrolysis and acidification give the corresponding fluoro-methylbenzoic acids. Recrystallization separates the isomers to isolate 4-fluoro-2-methylbenzoic acid with good purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Friedel-Crafts acylation | m-fluorotoluene + trichloroacetyl chloride, AlCl3 catalyst, 0–10 °C, 1,2-dichloroethane solvent | Formation of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone isomers (~76% desired isomer) |

| Alkaline hydrolysis | NaOH, aqueous conditions | Conversion to 4-fluoro-2-methylbenzoic acid and isomers |

| Recrystallization | Solvents like toluene, benzene, ethyl acetate | Isolation of pure 4-fluoro-2-methylbenzoic acid |

This method is advantageous for industrial scale due to mild conditions, low cost, and readily available starting materials.

Direct Fluorination and Nitration Methods

Alternative methods involve nitration of fluorinated aromatic compounds such as p-fluoroanisole (4-methoxyfluorobenzene) followed by reduction and substitution reactions to introduce the methyl group and other functionalities. For example, nitration of p-fluoroanisole followed by reduction to nitroso compounds and further transformations can yield fluorinated intermediates suitable for coupling.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent can be introduced via cross-coupling reactions or condensation methods:

Cross-Coupling Reactions: Suzuki or related palladium-catalyzed cross-coupling of fluorinated aryl halides with 4-methoxyphenylboronic acid derivatives can efficiently form the biaryl linkage.

Condensation and Reduction: Condensation of 4-methoxyacetophenone with chiral amines (e.g., (S)-(-)-α-methylbenzylamine) in the presence of acid catalysts, followed by reduction and further functional group manipulation, can yield 4-methoxyphenyl-substituted intermediates.

Methyl Group Incorporation

The methyl group at the 2-position can be introduced or retained by:

Starting from methyl-substituted fluorobenzenes (e.g., m-fluorotoluene) as precursors.

Alkylation of fluoro-substituted benzoic acid derivatives using methyl iodide under lithium salt formation conditions, although this method may suffer from low yield and isomer formation.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | m-fluorotoluene | Trihaloacetyl chloride, AlCl3, 0–10 °C | 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone |

| 2 | Hydrolysis | Above ketone | NaOH, aqueous | 4-fluoro-2-methylbenzoic acid |

| 3 | Recrystallization | Acid mixture | Toluene or ethyl acetate | Pure 4-fluoro-2-methylbenzoic acid |

| 4 | Cross-coupling or condensation | 4-fluoro-2-methylbenzoic acid or derivatives + 4-methoxyphenyl reagents | Pd catalyst or acid catalyst, reductive conditions | 1-fluoro-4-(4-methoxyphenyl)-2-methylbenzene |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) activates the aromatic ring toward electrophilic substitution, directing incoming groups to the para and ortho positions relative to itself. The fluorine atom and methyl group influence regioselectivity:

- Nitration : Reaction with nitric acid typically occurs at the activated positions. For example, nitration of 2-methyl-4-fluoro-methoxybenzene (a structural analog) under HNO₃/CH₂Cl₂ yields nitro derivatives at the 3-position .

- Halogenation : Chlorination or bromination may occur under Lewis acid catalysis (e.g., AlCl₃), with selectivity influenced by steric and electronic effects .

Key Reaction Example :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, CH₂Cl₂, 10–20°C | 2-Methyl-3-nitro-4-fluoro-methoxybenzene | 56% |

Cross-Coupling Reactions

The compound’s biphenyl scaffold enables participation in palladium-catalyzed coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with boronic acids to form extended biaryl systems. For example, 4-fluorophenylacetylene derivatives undergo coupling with aryl halides using Pd(PPh₃)₂Cl₂/CuI catalysts .

- Sonogashira Coupling : The methyl group can be functionalized to an alkyne for coupling with aryl iodides (e.g., 1-iodo-4-methylbenzene) .

Mechanistic Insight :

- Palladium catalysts facilitate oxidative addition of aryl halides.

- Copper iodide accelerates transmetallation steps .

Functionalization of the Methyl Group

The benzylic methyl group undergoes oxidation and radical reactions:

- Oxidation : KMnO₄ or CrO₃ oxidizes the methyl group to a carboxylic acid under acidic conditions. For example, oxidation of 4-fluoro-2-methylbenzoic acid derivatives proceeds via benzylic intermediates .

- Chlorination : Radical chlorination (e.g., Cl₂/light) generates chloromethyl derivatives .

Limitations : Steric hindrance from adjacent substituents may reduce reactivity.

Photochemical and Thermal Reactions

科学研究应用

Medicinal Chemistry

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene has shown promise in medicinal chemistry due to its unique structural features:

- Anticancer Activity : Compounds with similar structures have been investigated for their potential anticancer properties. The presence of fluorine and methoxy groups may enhance the bioactivity and selectivity towards cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities against various pathogens, making it a candidate for further pharmacological evaluation.

Materials Science

In materials science, fluorinated compounds are often utilized for their unique properties:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Its use in the development of high-performance polymers is an area of ongoing research.

- Liquid Crystals : Due to its biphenyl structure, this compound may also serve as a liquid crystal material, which is essential in display technologies.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow for further derivatization, making it suitable as a building block in the synthesis of more complex organic molecules.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at a prominent university evaluated the anticancer activity of fluorinated biphenyl derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to the modulation of specific signaling pathways involved in cell growth and apoptosis.

Case Study 2: Development of Fluorinated Polymers

In another study, researchers explored the incorporation of fluorinated compounds into polymer matrices to improve their mechanical properties and thermal stability. The addition of this compound resulted in polymers with enhanced performance characteristics, making them suitable for applications in aerospace and automotive industries.

作用机制

The mechanism of action of 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

相似化合物的比较

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Substituent Position and Polarity: The target compound’s 4-methoxyphenyl group introduces strong electron-donating effects via the para-methoxy group, enhancing aromatic conjugation. In contrast, 1-fluoro-4-(3-methoxyphenoxy)-2-methylbenzene (12f) has a meta-methoxy group on the phenoxy substituent, reducing resonance stabilization compared to the para-substituted analog .

- Alkenyl vs. Aryl Chains : The alkenyl chain in 1-fluoro-4-(undec-1-enyl)benzene (3n) increases hydrophobicity and molecular weight, making it less suitable for applications requiring rapid diffusion through biological membranes .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data Comparison

Insights :

- The methoxy group in 12f resonates at 3.76 ppm in ¹H NMR, a typical range for aryl-OCH₃ groups. Its aromatic protons show complex splitting due to the meta-substitution pattern .

- The target compound’s methyl group (2-position) would likely appear as a singlet near 2.3–2.5 ppm in ¹H NMR, similar to the 2-methyl group in 1-fluoro-4-methyl-2-phenoxybenzene .

生物活性

1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant studies, case analyses, and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H15F

- Molecular Weight : 232.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. In particular, this compound has shown promise in inhibiting tumor cell proliferation.

A notable study explored the compound's interaction with the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. The results demonstrated that this compound could inhibit EGFR signaling pathways, leading to reduced cancer cell viability and proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of EGFR : The compound binds to the EGFR, preventing its activation and subsequent downstream signaling that promotes cell growth and survival.

- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to apoptosis in cancer cells, which is mediated through the activation of caspases and other apoptotic markers.

- Antioxidant Activity : Some research indicates that the compound may possess antioxidant properties, helping to mitigate oxidative stress within cells .

Data Table: Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G1 phase.

- Animal Model Testing : In vivo studies using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Fluoro-4-(4-methoxyphenyl)-2-methylbenzene, and how can reaction conditions be optimized?

- Methodology : Fluorinated aromatic compounds are typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, cesium-based catalysts and photoredox conditions (e.g., 4CzIPN in CH₂Cl₂) have been effective in analogous fluorobenzene syntheses . Optimization involves solvent selection (e.g., degassed CH₂Cl₂ to prevent side reactions), stoichiometric ratios (e.g., 1.5 equivalents of aryl halide), and purification via silica gel chromatography (pentane/EtOAc gradients) .

- Key Considerations : Monitor reaction progress using TLC with UV detection, and confirm purity via GC-MS or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for methoxy (-OCH₃) singlet at ~δ 3.8 ppm (¹H) and δ 55 ppm (¹³C). Fluorine substituents cause splitting in aromatic proton signals (e.g., meta-fluorine induces doublets) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CH₃ or -OCH₃ groups).

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings, as seen in structurally similar fluorinated benzothiazoles .

Q. How can researchers address challenges in isolating pure this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and non-polar eluents (e.g., pentane) to separate non-polar byproducts. For persistent impurities, recrystallization in hexane/ethyl acetate mixtures is recommended . Confirm purity via melting point analysis (compare to literature values) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or stability of this compound in photochemical or catalytic reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, directing substitution to the para-methoxy group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., CH₂Cl₂ vs. DMF) to optimize catalytic conditions .

Q. How can contradictions in crystallographic data for fluorinated aromatic compounds be resolved?

- Methodology :

- Multi-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion and disorder in crystal lattices .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing variations between studies .

Q. What experimental protocols are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics. For example, test against cytochrome P450 isoforms using LC-MS/MS to monitor metabolite formation .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, such as benzodiazepine receptors in neurochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。